3-chloro-N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide
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Overview
Description
1-(3-CHLOROBENZENESULFONYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA is a synthetic organic compound that belongs to the class of sulfonylureas These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROBENZENESULFONYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Ethoxy and Phenyl Groups: These groups can be introduced through substitution reactions using suitable reagents.
Attachment of the Chlorobenzenesulfonyl Group: This step involves the reaction of the triazine derivative with chlorobenzenesulfonyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROBENZENESULFONYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals or as a component in formulations.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROBENZENESULFONYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its effects. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-CHLOROBENZENESULFONYL)-3-(4-METHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA
- 1-(3-CHLOROBENZENESULFONYL)-3-(4-ETHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)UREA
Uniqueness
1-(3-CHLOROBENZENESULFONYL)-3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity, making it valuable for specific research or industrial purposes.
Properties
Molecular Formula |
C18H16ClN5O4S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-3-(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C18H16ClN5O4S/c1-2-28-18-21-15(12-7-4-3-5-8-12)20-16(23-18)22-17(25)24-29(26,27)14-10-6-9-13(19)11-14/h3-11H,2H2,1H3,(H2,20,21,22,23,24,25) |
InChI Key |
KHRPTKLPUXQSDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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